Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound with the molecular formula C13H11BrN2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of 3-aminobenzoic acid to form 3-bromobenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-4-methylthiazole to form the amide linkage. Finally, esterification with ethanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This compound may interfere with the metabolic pathways of microorganisms, leading to their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-bromobenzamido)benzoate: Similar structure but lacks the thiazole ring.
Ethyl 2-(3-chlorobenzamido)-4-methylthiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring .
Uniqueness
Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate is unique due to the presence of both the bromine atom and the thiazole ring, which confer specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of compounds with potential biological activity and material applications.
Properties
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-5-4-6-10(15)7-9/h4-7H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXZJWWLOBYQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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